molecular formula C21H18N2O3S B2468683 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 441290-82-0

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2468683
CAS No.: 441290-82-0
M. Wt: 378.45
InChI Key: BLVWOOFQCAVCFX-QURGRASLSA-N
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Description

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . This particular compound is characterized by its unique structure, which includes a naphthothiazole moiety and methoxy groups, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in a solvent like tetrahydrofuran . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthothiazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of reduced naphthothiazole derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Generating Reactive Oxygen Species: Inducing oxidative stress in target cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is unique due to its specific structural features, including the naphthothiazole moiety and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-18-9-8-13-6-4-5-7-17(13)19(18)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVWOOFQCAVCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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